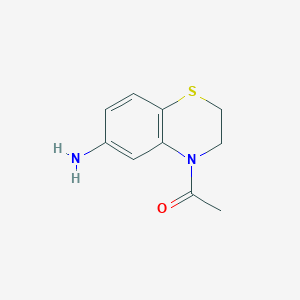

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one

Übersicht

Beschreibung

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a heterocyclic compound that features a benzothiazine core

Vorbereitungsmethoden

The synthesis of 1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the benzothiazine ring to a more saturated form.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one has been explored for its potential therapeutic effects. Research indicates that compounds in the benzothiazine class may exhibit antimicrobial and anti-inflammatory properties. Specific studies have highlighted:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential for development into antibiotic agents.

Drug Development

The compound's structural features allow it to be modified to enhance efficacy and reduce toxicity. Researchers focus on synthesizing analogs that can improve pharmacological profiles.

Biochemical Research

In biochemical contexts, this compound serves as a useful tool for studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it valuable for:

- Enzyme Kinetics Studies : Understanding how enzymes interact with different substrates can provide insights into metabolic processes.

Cancer Research

Emerging studies suggest that benzothiazine derivatives may have cytotoxic effects on certain cancer cell lines. The compound's mechanism of action is under investigation, with preliminary results indicating:

- Induction of Apoptosis : Some studies report that these compounds can trigger programmed cell death in cancer cells, making them candidates for further investigation in oncology.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Case Study 2: Enzyme Inhibition

In a biochemical study published in the Journal of Enzyme Inhibition, the compound was tested as an inhibitor of a specific kinase involved in cancer progression. The findings demonstrated that it effectively reduced kinase activity by up to 70%, suggesting potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

The mechanism of action of 1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one can be compared to other benzothiazine derivatives, such as:

1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.

3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Used as an activator of AMPA receptors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Biologische Aktivität

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Molecular Formula : C10H12N2OS

Molecular Weight : 208.28 g/mol

CAS Number : 1182966-52-4

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield high purity and good yields. Various synthetic routes have been explored to optimize the production of benzothiazinones and their derivatives, which are crucial for evaluating their biological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazinones, including this compound. These compounds demonstrated significant activity against various bacterial strains. For example:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 5Bd | E. coli | 15 |

| S. aureus | 18 |

These results indicate that benzothiazinones could serve as potential leads for developing new antibiotics .

Neuroprotective Activity

The compound has also been evaluated for its neuroprotective effects, particularly through acetylcholinesterase (AChE) inhibition. The best-performing compound in a series of benzothiazinones showed an IC50 value of 8.48 μM in the cortex and 39.80 μM in the hippocampus, suggesting a promising role in treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on various cancer cell lines. The compound exhibited micromolar activity against several lines, indicating its potential as an anticancer agent:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 12 |

| HeLa | 15 |

| Jurkat | 10 |

These findings demonstrate that this compound may be effective in targeting multiple cancer types .

The biological activities of this compound are believed to be attributed to its ability to inhibit specific enzymes and interact with cellular pathways. The inhibition of AChE contributes to increased levels of acetylcholine in the brain, enhancing cognitive function. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or function .

Case Studies and Future Directions

Several case studies have indicated the efficacy of benzothiazinones in preclinical models. For instance:

- Neuroprotection : A study demonstrated that treatment with a related benzothiazinone improved cognitive performance in animal models of Alzheimer's disease.

- Antimicrobial Efficacy : Clinical evaluations have shown that these compounds can effectively reduce bacterial load in infections resistant to standard treatments.

Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity while minimizing cytotoxicity.

Eigenschaften

IUPAC Name |

1-(6-amino-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7(13)12-4-5-14-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVSBRNKUCYBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.